Lipophilicity Comparison with Structural Analogs
2-(2-Methylimidazole-1-carbonyl)benzoic acid exhibits a calculated LogP of 1.57820, positioning its lipophilicity between two common structural analogs: 2-(1H-imidazol-1-yl)benzoic acid (LogP = 1.5705) and 4-(2-methyl-1H-imidazol-1-yl)benzoic acid (LogP = 1.8789) [1]. This 0.3 log unit difference relative to the para-substituted analog corresponds to approximately a 2-fold change in octanol-water partition coefficient, a parameter that directly influences passive membrane permeability and solubility [2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.57820 |
| Comparator Or Baseline | 2-(1H-Imidazol-1-yl)benzoic acid: 1.5705; 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid: 1.8789 |
| Quantified Difference | ΔLogP = +0.0077 vs. 2-(1H-imidazol-1-yl)benzoic acid; ΔLogP = –0.3007 vs. 4-(2-methyl-1H-imidazol-1-yl)benzoic acid |
| Conditions | Calculated using XLogP3 algorithm as reported by ChemSrc |
Why This Matters
Lipophilicity directly impacts compound solubility, membrane permeability, and protein binding; selecting the correct analog is critical for achieving intended ADME properties in lead optimization.
- [1] Molbase. 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid. CAS 101184-11-6. Available at: https://qiye.molbase.cn/5693168-structure.html View Source
- [2] Chemchart. 2-(2-methylimidazole-1-carbonyl)benzoic acid. CAS 247088-99-9. Available at: https://www.chemchart.com/en/247088-99-9.htm View Source
